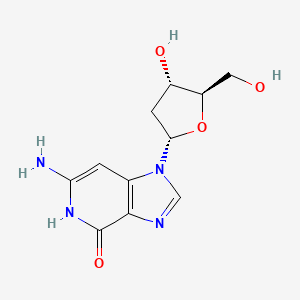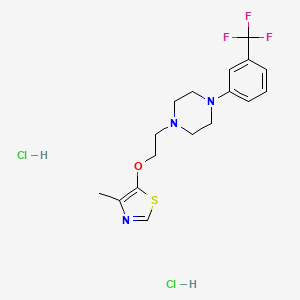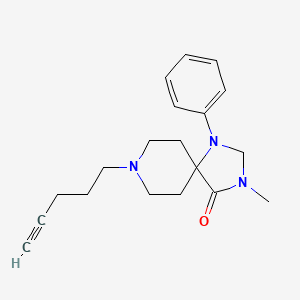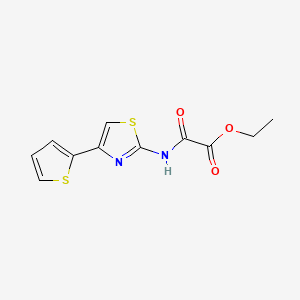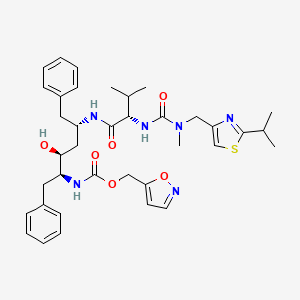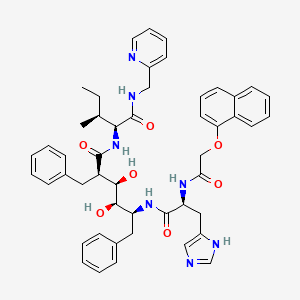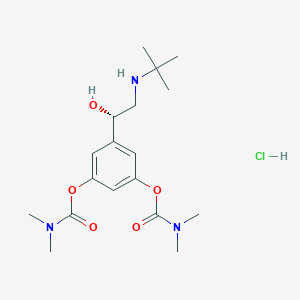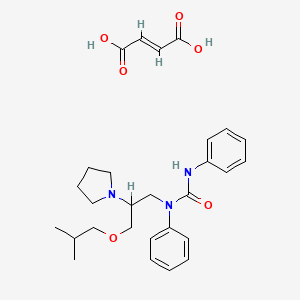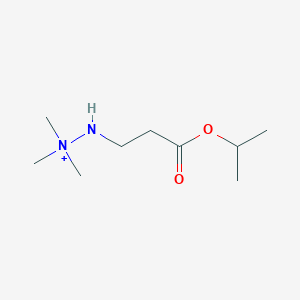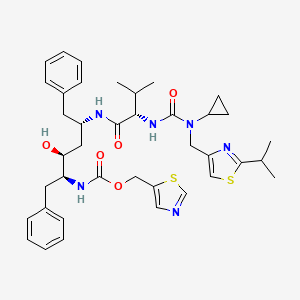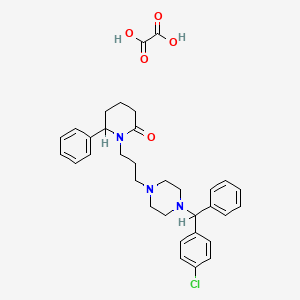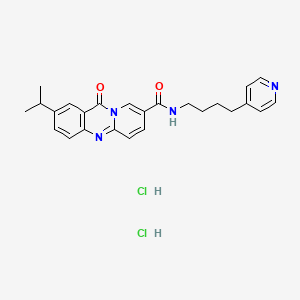
11H-Pyrido(2,1-b)quinazoline-8-carboxamide, 2-(1-methylethyl)-11-oxo-N-(4-(4-pyridinyl)butyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11H-Pyrido(2,1-b)quinazoline-8-carboxamide, 2-(1-methylethyl)-11-oxo-N-(4-(4-pyridinyl)butyl)-, dihydrochloride is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Pyrido(2,1-b)quinazoline-8-carboxamide derivatives typically involves multi-step organic reactions. Common starting materials include pyridine and quinazoline derivatives, which undergo various chemical transformations such as alkylation, acylation, and cyclization.
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Purification methods such as crystallization and chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxo-derivatives.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agents for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 11H-Pyrido(2,1-b)quinazoline-8-carboxamide derivatives involves interaction with specific molecular targets. These compounds may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Quinazoline derivatives
- Pyridine derivatives
- Carboxamide derivatives
Uniqueness
11H-Pyrido(2,1-b)quinazoline-8-carboxamide derivatives are unique due to their specific structural features, which confer distinct biological activities and chemical properties. The presence of both pyridine and quinazoline moieties in the same molecule can enhance their interaction with biological targets, making them valuable in drug discovery and development.
Eigenschaften
CAS-Nummer |
88939-83-7 |
|---|---|
Molekularformel |
C25H28Cl2N4O2 |
Molekulargewicht |
487.4 g/mol |
IUPAC-Name |
11-oxo-2-propan-2-yl-N-(4-pyridin-4-ylbutyl)pyrido[2,1-b]quinazoline-8-carboxamide;dihydrochloride |
InChI |
InChI=1S/C25H26N4O2.2ClH/c1-17(2)19-6-8-22-21(15-19)25(31)29-16-20(7-9-23(29)28-22)24(30)27-12-4-3-5-18-10-13-26-14-11-18;;/h6-11,13-17H,3-5,12H2,1-2H3,(H,27,30);2*1H |
InChI-Schlüssel |
OSMGXMMEEGDGPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC2=C(C=C1)N=C3C=CC(=CN3C2=O)C(=O)NCCCCC4=CC=NC=C4.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




